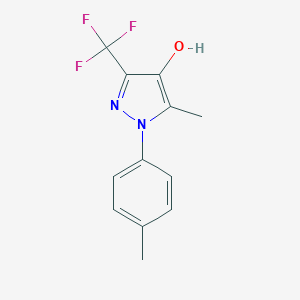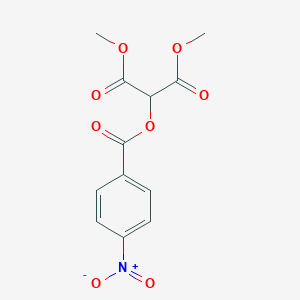
N-(5,6-dimethyl-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-dimethyl-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide, commonly known as DMBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBS is a sulfonamide derivative that has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In
Wirkmechanismus
The exact mechanism of action of DMBS is not fully understood. However, it is believed that DMBS exerts its biological activity by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, DMBS has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. Inhibition of carbonic anhydrase activity has been linked to the antitumor and anti-inflammatory effects of DMBS.
Biochemical and Physiological Effects
DMBS has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DMBS can induce apoptosis, or programmed cell death, in cancer cells. DMBS has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, DMBS has been shown to inhibit the activity of specific enzymes involved in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Physiological effects of DMBS include a reduction in tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DMBS has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. DMBS has also been extensively studied, and its biological activity has been well characterized. However, DMBS has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experimental setups. Additionally, DMBS has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.
Zukünftige Richtungen
There are several future directions for research on DMBS. One potential area of research is the development of DMBS-based therapies for cancer and inflammatory diseases. DMBS has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent in humans. Another area of research is the elucidation of the mechanism of action of DMBS. Further studies are needed to understand how DMBS exerts its biological activity and to identify the specific targets of DMBS. Finally, future research should focus on the optimization of the synthesis and purification of DMBS to improve its availability and reduce its cost.
Synthesemethoden
DMBS can be synthesized using a multi-step process involving the condensation of 4-methylbenzenesulfonyl chloride with o-phenylenediamine followed by the reaction with dimethylformamide dimethylacetal. The resulting product is then subjected to various purification steps to obtain pure DMBS.
Wissenschaftliche Forschungsanwendungen
DMBS has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. DMBS has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, DMBS has been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Molekularformel |
C16H17N3O2S |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-(5,6-dimethyl-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17N3O2S/c1-10-4-6-13(7-5-10)22(20,21)19-16-17-14-8-11(2)12(3)9-15(14)18-16/h4-9H,1-3H3,(H2,17,18,19) |
InChI-Schlüssel |
YEPIATXGQMZVLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(N2)C=C(C(=C3)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(N2)C=C(C(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)

![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)

![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine](/img/structure/B296052.png)
![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)
![2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)


![N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine](/img/structure/B296061.png)